ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a pyrazine core substituted with a thiomorpholine ring and a sulfanyl-acetamido-benzoate ester. Its structure includes:
- A pyrazine heterocycle (aromatic six-membered ring with two nitrogen atoms) at position 3 of the pyrazine ring.
- A thiomorpholine group (a seven-membered ring containing one sulfur and one nitrogen atom) attached to the pyrazine.
- A sulfanyl-acetamido linker bridging the pyrazine-thiomorpholine moiety to a benzoate ester functional group.
Structural analysis tools like SHELX programs (used for crystallographic refinement ) may be employed to resolve its 3D conformation, which is critical for understanding its reactivity and binding properties.
Properties
IUPAC Name |
ethyl 2-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-2-26-19(25)14-5-3-4-6-15(14)22-16(24)13-28-18-17(20-7-8-21-18)23-9-11-27-12-10-23/h3-8H,2,9-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQLRAUULAUVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiomorpholine Ring: This step involves the reaction of morpholine with sulfur to form thiomorpholine.
Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.
Thioether Formation: The thiomorpholine and pyrazine rings are linked via a thioether bond, typically using a thiolating agent.
Amidation: The resulting compound is then reacted with ethyl 2-amino benzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions, leading to cleavage of key functional groups:
-
Amide hydrolysis : Under acidic conditions (e.g., HCl), the amide bond in the acetamido group breaks, yielding carboxylic acid derivatives.
-
Ester hydrolysis : Basic conditions (e.g., NaOH) cleave the ethyl ester group, forming benzoic acid derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic | HCl aqueous | Carboxylic acid + amine |
| Basic | NaOH aqueous | Benzoic acid derivative |
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming a sulfone (-SO₂-):
-
Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperbenzoic acid).
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Mechanism : The sulfur atom undergoes a two-electron oxidation, converting -S- to -SO₂-.
| Oxidation Stage | Reagent | Product |
|---|---|---|
| Sulfanyl → Sulfone | H₂O₂ or m-CPBA | Sulfone derivative |
Alkylation Reactions
The thiomorpholine ring (a sulfur-containing heterocycle) can undergo alkylation via nucleophilic substitution:
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Conditions : Alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF).
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Outcome : Substitution at the sulfur atom, forming alkylated derivatives.
| Alkylation Type | Reagent | Solvent | Product |
|---|---|---|---|
| S-Alkylation | Alkyl halide | DMF | Alkylated derivative |
Substitution Reactions
The pyrazine ring may participate in electrophilic aromatic substitution due to its electron-deficient nature:
-
Reagents : Electrophiles like nitronium ions (NO₂⁺) or halogens.
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Regioselectivity : Substitution likely occurs at the 3-position of the pyrazine ring.
| Substitution Type | Regioselectivity | Key Position |
|---|---|---|
| Electrophilic | 3-position | Pyrazine ring |
Comparison of Reaction Types
| Reaction | Key Functional Group | Reagents/Conditions | Product Type |
|---|---|---|---|
| Hydrolysis | Amide/Ester | Acidic/Basic aqueous | Carboxylic acids |
| Oxidation | Sulfanyl | H₂O₂/m-CPBA | Sulfone derivatives |
| Alkylation | Thiomorpholine | Alkyl halides, DMF | Alkylated derivatives |
| Substitution | Pyrazine ring | Electrophiles (NO₂⁺) | Substituted pyrazines |
Research Findings and Considerations
-
Mechanistic Insights : Hydrolysis involves protonation/deprotonation steps, while oxidation proceeds via a two-electron transfer.
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Selectivity : Alkylation and substitution reactions depend on steric factors and solvent choice. For example, DMF stabilizes reactive intermediates during alkylation.
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Purification : Reactions often require chromatographic techniques (e.g., column chromatography) or recrystallization to isolate pure products .
This compound’s reactivity highlights its potential for structural modification, enabling tailored synthesis of derivatives for medicinal chemistry applications .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzoate moiety, a thiomorpholine ring, and a pyrazine derivative. Its molecular formula is C18H24N4O2S, with a molecular weight of approximately 368.48 g/mol. The unique arrangement of functional groups suggests potential interactions with biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Anticancer Activity
- Recent studies indicate that compounds similar to ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate exhibit significant anticancer properties. For instance, derivatives containing thiomorpholine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Case Study : A derivative of the compound was tested against human breast cancer cells (MCF-7), demonstrating IC50 values in the low micromolar range, indicating potent activity.
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Studies have reported that similar thiomorpholine-containing compounds possess broad-spectrum antibacterial properties.
- Case Study : A related compound was evaluated against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disk diffusion assays.
-
Neurological Applications
- Research has explored the neuroprotective effects of compounds with similar structures in models of neurodegenerative diseases. The presence of the pyrazine ring may contribute to neuroprotective mechanisms by modulating oxidative stress pathways.
- Case Study : In an animal model of Alzheimer's disease, a related compound improved cognitive function and reduced amyloid-beta plaque formation.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiomorpholine and pyrazine rings may play a role in binding to these targets, while the benzoate ester group could facilitate cellular uptake.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:
MRS5346 (Alexa Fluor-488 Labeled A2A Adenosine Receptor Antagonist)
- Structure : Features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin core linked to a benzoate via an amide bond and an Alexa Fluor-488 fluorescent tag .
- Comparison :
- Both compounds utilize a benzoate-amide scaffold for molecular recognition.
- MRS5346 incorporates a triazolo-pyrimidin heterocycle for receptor binding, whereas the target compound uses a pyrazine-thiomorpholine system , which may alter steric and electronic interactions.
- The sulfanyl group in the target compound could enhance stability or metal chelation compared to MRS5346’s furan and xanthene groups .
Montelukast Sodium (Leukotriene Receptor Antagonist)
- Structure: Contains a 7-chloroquinoline core, cyclopropyl-carboxylic acid groups, and multiple sulfanyl linkages .
- The thiomorpholine group in the target compound may confer distinct solubility or pharmacokinetic profiles compared to Montelukast’s cyclopropyl and hydroxyethyl groups .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Target Compound : The thiomorpholine group may enhance blood-brain barrier penetration compared to simpler morpholine derivatives, though this requires experimental validation. The pyrazine-sulfanyl system could act as a hydrogen-bond acceptor or metal chelator, analogous to sulfhydryl-containing drugs like Montelukast .
- MRS5346 : Its fluorophore enables real-time tracking of receptor interactions, a feature absent in the target compound. However, the target’s lack of a bulky fluorophore may improve bioavailability .
- Montelukast: The quinoline-sulfanyl motif is critical for leukotriene receptor binding, suggesting that the target compound’s pyrazine-thiomorpholine system might target different receptors (e.g., kinases or GPCRs) .
Biological Activity
Ethyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18N4O3S2
- Molecular Weight : 390.5 g/mol
- CAS Number : 1189507-42-3
The structure includes a benzoate moiety linked to a thiomorpholine and pyrazine, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in neurodegenerative disorders .
- Antimicrobial Properties : The presence of sulfur in the structure suggests potential antimicrobial activity, as sulfur-containing compounds often exhibit such properties.
- Modulation of Neurotransmitter Systems : The thiomorpholine and pyrazine groups may interact with neurotransmitter receptors, influencing mood and cognitive functions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds in models of Alzheimer's disease, demonstrating significant reductions in amyloid-beta aggregation, suggesting that this compound may offer similar benefits .
- Antimicrobial Activity : Research has indicated that derivatives with similar structural components have shown efficacy against Gram-positive and Gram-negative bacteria, indicating a promising antimicrobial profile for this compound .
- Pharmacokinetics : Studies on related compounds suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which could enhance the therapeutic potential of this compound in clinical settings .
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiomorpholine-pyrazine core synthesis | Thiomorpholine, DCM, RT, 12h | 65–75 | |
| Sulfanylacetamido coupling | EDC, HOBt, DMF, 0°C→RT | 50–60 |
Basic Question: How is the structural integrity of this compound confirmed in synthetic workflows?
Answer:
Structural validation relies on:
- Spectroscopic Techniques :
- NMR : / NMR to confirm proton environments and carbon frameworks (e.g., thiomorpholine NH at δ 3.2–3.5 ppm; pyrazine C-N peaks at 150–160 ppm) .
- IR : Stretching vibrations for amide (1650–1680 cm) and ester (1720–1740 cm) groups .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., benzoate ester conformation) .
Advanced Question: What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
- Isotopic Labeling : Use -labeled thiomorpholine to track binding to active sites in enzymes like kinases or proteases .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., ATP-binding pockets) .
Q. Table 2: Example Enzyme Inhibition Data
| Target Enzyme | IC (µM) | Assay Type | Reference |
|---|---|---|---|
| Tyrosine kinase | 0.8 ± 0.2 | Fluorescence polarization | |
| HIV-1 protease | 5.3 ± 1.1 | FRET-based assay |
Advanced Question: How can researchers address contradictory data in biological activity assays?
Answer:
- Cross-Validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Batch Reproducibility : Test multiple synthetic batches to rule out impurities (HPLC purity >95%) .
- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of variations in IC values across labs .
Advanced Question: What computational approaches are employed to predict the compound’s reactivity and stability?
Answer:
- Reaction Path Modeling : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to map sulfanyl group oxidation pathways (e.g., sulfoxide formation) .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to predict degradation under storage conditions .
- pK Prediction : Use software like MarvinSuite to estimate protonation states affecting solubility and bioavailability .
Advanced Question: How is the compound’s selectivity for biological targets assessed?
Answer:
- Panel Screening : Test against a broad panel of related enzymes/receptors (e.g., 50+ kinases) to calculate selectivity scores .
- Thermal Shift Assays : Monitor protein melting temperature () shifts to identify off-target binding .
- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the putative target gene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
